2-Chloro-4-(piperidin-1-ylmethyl)pyridine

描述

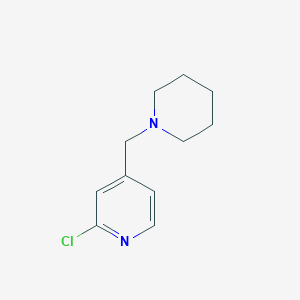

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGXHPOYGAGSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431843 | |

| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146270-01-1 | |

| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-ylmethyl)pyridine: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(piperidin-1-ylmethyl)pyridine is a key heterocyclic intermediate, primarily recognized for its critical role in the synthesis of Lafutidine, a second-generation histamine H₂ receptor antagonist. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its biological significance through the pharmacological profile of its major derivative, Lafutidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, pharmacology, and drug development, offering detailed experimental methodologies and visual representations of synthetic and biological pathways to facilitate further research and application.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClN₂ | ChemBK[1] |

| Molar Mass | 210.7 g/mol | ChemBK[1] |

| Boiling Point | 303.8 ± 27.0 °C (Predicted) | ChemBK[1] |

| Density | 1.164 g/cm³ (Predicted) | ChemBK[1] |

| Flash Point | 137.527 °C (Predicted) | ChemBK[1] |

| Refractive Index | 1.563 (Predicted) | ChemBK[1] |

| Storage Temperature | 2-8°C | ChemBK[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a common route starting from 2-amino-4-methylpyridine.[2] The following experimental protocol is adapted from established patent literature.

Synthesis Workflow

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-methylpyridine

-

In a suitable reaction vessel, under freezing conditions (ice-salt bath), a solution of 2-amino-4-methylpyridine in a strong acid (e.g., concentrated hydrochloric acid) is prepared.

-

An aqueous solution of a nitrite salt (e.g., sodium nitrite) is added dropwise to the reaction mixture. The molar ratio of nitrite to 2-amino-4-picoline is typically between 1:1 and 3:1.

-

The reaction mixture is then warmed to 70-100°C for 15-30 minutes.

-

After cooling, the pH is adjusted to 6.0-8.0, and the mixture is heated to 60°C.

-

The product is extracted with ethyl acetate, and the organic layers are combined and recrystallized to yield a white solid intermediate.

-

To the isolated solid, phosphorus oxychloride (POCl₃) is added, with a molar ratio of POCl₃ to the starting 2-amino-4-methylpyridine between 1:3 and 3:1.

-

The mixture is heated to 80-110°C and refluxed for 5-15 hours with stirring.

-

After cooling, the reaction is carefully quenched with cold water and ammonia, maintaining the temperature between 20-35°C. The pH is adjusted to 10.0-11.5 with ammonia water.

-

The product, 2-chloro-4-methylpyridine, is obtained by vacuum distillation.

Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

-

In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and a condenser with an HCl trap, dissolve 127 g (1 mol) of 2-chloro-4-methylpyridine in 300 mL of carbon tetrachloride (CCl₄).[3]

-

Heat the solution to 80°C under an inert atmosphere.[3]

-

Slowly add 135 g (1 mol) of sulfuryl chloride (SO₂Cl₂). During the addition, add a radical initiator such as azobisisobutyronitrile (AIBN) (0.32 g, 0.002 mol) in portions.[3]

-

Maintain the reaction for 3 hours under stirring.[3]

-

After cooling, adjust the pH to >7.0 with a saturated sodium bicarbonate solution.[3]

-

Wash the organic layer, and remove the solvent by vacuum distillation to obtain 2-chloro-4-(chloromethyl)pyridine.[3]

Step 3: Synthesis of this compound

-

In a round-bottom flask, combine 162 g (1 mol) of 2-chloro-4-(chloromethyl)pyridine, 69 g (0.5 mol) of potassium carbonate (K₂CO₃), and 85 g (1 mol) of piperidine in 500 mL of dimethylformamide (DMF).[3]

-

Heat the mixture to 80°C and maintain under reflux for 6 hours.[3]

-

After cooling to room temperature, add 40 mL of water.

-

Adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product three times with equal volumes of ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and evaporate the solvent to yield this compound as a light yellow oily liquid.[3]

Biological Significance and Mechanism of Action

This compound is a crucial building block for the synthesis of Lafutidine, a second-generation H₂ receptor antagonist used in the treatment of gastric ulcers and other acid-related gastrointestinal disorders. The biological activity of Lafutidine provides insight into the potential applications of its precursors.

Lafutidine's primary mechanism of action is the selective blockade of histamine H₂ receptors on gastric parietal cells, which inhibits gastric acid secretion.[4] However, it also exhibits gastroprotective effects through mechanisms independent of H₂ receptor antagonism. These include the activation of calcitonin gene-related peptide (CGRP), leading to the stimulation of nitric oxide (NO) production and regulation of gastric mucosal blood flow.[4] Lafutidine also increases the production of gastric mucin, a key component of the mucosal barrier.

Signaling Pathway of Lafutidine's Action

Key Experimental Protocols

The following protocols are fundamental for characterizing compounds that interact with the histamine H₂ receptor and for evaluating their gastroprotective effects.

Histamine H₂ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the H₂ receptor using a radiolabeled ligand.

Materials:

-

HEK293T cells stably expressing the human histamine H₂ receptor

-

Radioligand: [³H]-tiotidine

-

Unlabeled Ligands: Test compound, positive control (e.g., Famotidine), and a high-concentration unlabeled ligand for non-specific binding determination

-

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, with protease inhibitors

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters

-

BCA Protein Assay Kit

Procedure:

-

Membrane Preparation:

-

Harvest cultured HEK293T cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize on ice.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh Membrane Preparation Buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in Assay Buffer, determine the protein concentration using a BCA assay, and store at -80°C in aliquots.

-

-

Binding Assay:

-

Thaw the membrane aliquots on ice and dilute in ice-cold Assay Buffer to a final concentration of 20-40 µg of protein per well.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-tiotidine (at a final concentration near its Kd), and 100 µL of the diluted membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled tiotidine (e.g., 10 µM), 50 µL of [³H]-tiotidine, and 100 µL of the diluted membrane preparation.

-

Competitive Binding: 50 µL of each concentration of the test compound or positive control, 50 µL of [³H]-tiotidine, and 100 µL of the diluted membrane preparation.

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration onto glass fiber filters using a cell harvester.

-

Wash the filters four times with ice-cold Wash Buffer.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Measurement of Gastric Mucosal Blood Flow

Laser Doppler flowmetry is a common technique to measure gastric mucosal blood flow.

Materials:

-

Anesthetized animal model (e.g., rat)

-

Laser Doppler flowmeter with a probe

-

Data acquisition system

Procedure:

-

Anesthetize the animal according to approved protocols.

-

Perform a laparotomy to expose the stomach.

-

Gently place the Laser Doppler probe on the surface of the gastric mucosa.

-

Allow the signal to stabilize and record the baseline blood flow.

-

Administer the test compound and continue to record the blood flow for the desired duration.

-

Analyze the change in blood flow relative to the baseline.

Quantification of Gastric Mucin Production

This protocol outlines a method for quantifying gastric mucin.

Materials:

-

Animal model (e.g., rat)

-

Alcian blue dye solution

-

Sucrose solution

-

Magnesium chloride solution

-

Spectrophotometer

Procedure:

-

After treatment with the test compound, euthanize the animal and excise the stomach.

-

Open the stomach along the greater curvature and rinse gently with saline.

-

Incubate the stomach in Alcian blue solution to stain the mucus.

-

Rinse the stomach with a sucrose solution to remove unbound dye.

-

Transfer the stomach to a magnesium chloride solution to extract the bound dye.

-

Measure the absorbance of the magnesium chloride solution at a specific wavelength (e.g., 605 nm) using a spectrophotometer.

-

Quantify the amount of mucin by comparing the absorbance to a standard curve.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of Lafutidine. Understanding its synthesis and the biological activities of its derivatives is crucial for the development of new therapeutic agents. The detailed protocols and pathways presented in this guide offer a solid foundation for researchers to build upon, facilitating further exploration into the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the H2 receptor antagonist, Lafutidine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its chemical and physical characteristics. The guide presents available quantitative data in structured tables, details relevant experimental protocols for property determination, and includes visualizations to illustrate its synthetic pathway and biological relevance.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, including the chloro-substituted pyridine ring and the piperidin-1-ylmethyl group, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Notably, it serves as a crucial precursor in the industrial synthesis of Lafutidine, a second-generation histamine H2-receptor antagonist used for the treatment of gastric ulcers and other acid-related gastrointestinal disorders.[2] Understanding the physicochemical properties of this intermediate is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes for active pharmaceutical ingredients (APIs).

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClN₂ | [3] |

| Molecular Weight | 210.7 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 303.8 ± 27.0 °C (Predicted) | [3] |

| Flash Point | 137.5 ± 23.7 °C (Predicted) | [3] |

| Density | 1.164 g/cm³ | [3] |

| Refractive Index | 1.563 | [3] |

Table 2: Chemical and Pharmacokinetic-related Properties

| Property | Value | Source |

| pKa | 7.11 ± 0.10 (Predicted) | N/A |

| XLogP3 | 1.93 (Predicted) | [3] |

| Vapor Pressure | 0.001 mmHg at 25°C (Predicted) | [3] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, ether, acetic acid) | [4] |

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physicochemical properties. These are generalized protocols and may require optimization for the specific compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid can be determined using a capillary method. A small amount of the liquid is placed in a test tube, and a capillary tube, sealed at one end, is inverted and placed within the liquid. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid re-enters the capillary, is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the titration curve.

Determination of Solubility

The solubility of this compound in a specific solvent can be determined by adding an excess amount of the compound to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP), a measure of lipophilicity, is typically determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached. The concentration of the compound in each phase is then measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Biological Relevance

Synthetic Pathway

This compound is synthesized through a multi-step process. A common method involves the reaction of 2-chloro-4-chloromethylpyridine with piperidine in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF).[2]

Role in Drug Synthesis and Biological Activity

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Lafutidine.[2] Lafutidine functions as a histamine H2 receptor antagonist, which inhibits the production of gastric acid. This mechanism of action is crucial for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis of Lafutidine involves the coupling of this compound with other molecular fragments to yield the final active pharmaceutical ingredient. While this compound itself is not the active component, its structural integrity and purity are critical for the efficacy and safety of the final drug product. The compound is also explored as a building block for other potential therapeutic agents due to its favorable chemical properties.[1]

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined, albeit partially predicted, physicochemical properties. Its utility in the synthesis of Lafutidine underscores its significance in the pharmaceutical industry. This guide provides a foundational understanding of its properties and synthetic context, which is essential for researchers and developers working with this compound and its derivatives. Further experimental validation of its predicted properties would be beneficial for the scientific community.

References

2-Chloro-4-(piperidin-1-ylmethyl)pyridine molecular structure and formula

An In-depth Technical Guide on 2-Chloro-4-(piperidin-1-ylmethyl)pyridine: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details a known synthetic protocol for the compound and discusses its role as a key intermediate in the pharmaceutical industry.

Molecular Structure and Formula

This compound is a heterocyclic organic compound. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a piperidin-1-ylmethyl group at the 4-position. The piperidin-1-ylmethyl group is composed of a methylene bridge (-CH2-) connecting the pyridine ring to the nitrogen atom of a piperidine ring.

Molecular Formula: C₁₁H₁₅ClN₂[1][2][3][4]

The molecular structure is visualized in the diagram below, which illustrates the arrangement of the pyridine and piperidine rings connected by a methylene linker, along with the chloro substituent.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| CAS Number | 146270-01-1 | [1][2][4] |

| Molecular Weight | 210.7 g/mol | [1][2][4] |

| Exact Mass | 210.092377 | [1][4] |

| Density | 1.164 g/cm³ | [1][4] |

| Boiling Point | 303.8 ± 27.0 °C (Predicted) | [1][4] |

| Flash Point | 137.5 ± 23.7 °C | [1][4] |

| Refractive Index | 1.563 | [1][4] |

| Vapor Pressure | 0.001 mmHg at 25°C | [1][4] |

| pKa | 7.11 ± 0.10 (Predicted) | |

| XLogP3 | 1.93 | [1] |

Experimental Protocols: Synthesis

A detailed three-step synthesis method for this compound has been described.[1] This process involves the conversion of 2-amino-4-methylpyridine to the target compound via two key intermediates.

Step 1: Synthesis of 2-Chloro-4-methylpyridine

-

Reaction: An aqueous solution of a nitrite (e.g., sodium nitrite or potassium nitrite) is added dropwise to a solution of 2-amino-4-methylpyridine in a strong acid (e.g., concentrated sulfuric acid, hydrochloric acid, or nitric acid).

-

Intermediate Formation: This reaction yields a white solid product.

-

Chlorination: The resulting solid is treated with phosphorus oxychloride (POCl₃) to produce 2-chloro-4-methylpyridine.

Step 2: Synthesis of 2-Chloro-4-chloromethylpyridine

-

Chlorination: Sulfuryl chloride (SO₂Cl₂) is added dropwise to the 2-chloro-4-methylpyridine obtained in the previous step.

-

Initiation: A free radical initiator (e.g., azobisisobutyronitrile or benzoyl peroxide) is added in batches during the addition of SO₂Cl₂.

-

Purification: The product, 2-chloro-4-chloromethylpyridine, is obtained by distillation under reduced pressure.

Step 3: Synthesis of this compound

-

Condensation: 2-chloro-4-chloromethylpyridine is condensed with piperidine in a solvent such as dimethylformamide (DMF), with potassium carbonate (K₂CO₃) acting as a base.[1]

-

Reaction Conditions: The reaction mixture is heated to 80°C and refluxed for 6 hours.[1]

-

Work-up: After cooling, water is added, and the pH is adjusted to 8-9 with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product as a light yellow oily liquid.[1]

The overall workflow for the synthesis is depicted in the following diagram.

Caption: Synthetic pathway for this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. It is recognized as a key intermediate in the synthesis of Lafutidine, a second-generation H₂ receptor antagonist used for treating gastric ulcers and other related conditions.[1][5] Its structural motifs, the substituted pyridine and piperidine rings, are common in a variety of biologically active molecules.

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its role as a precursor to pharmacologically active compounds underscores its importance. The logical relationship of its use in the synthesis of a final drug product is illustrated below.

Caption: Role as an intermediate in drug manufacturing.

The broader class of pyridine and piperidine derivatives has been investigated for various biological activities, including antimicrobial and antimycobacterial properties.[6][7][8] This suggests a potential for this compound and its analogues in the discovery of new therapeutic agents.

References

- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. 2-CHLORO-4-((PIPERIDIN-1-YL)METHYL)PYRIDINE CAS#: 146270-01-1 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. veeprho.com [veeprho.com]

- 6. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 7. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Piperidine-Linked Pyridine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of piperidine and pyridine rings in a single molecular framework has given rise to a class of compounds with significant and diverse biological activities. These analogues have garnered considerable attention in medicinal chemistry due to their potential as therapeutic agents across a spectrum of diseases, including cancer, viral infections, neurodegenerative disorders, and microbial infections. This technical guide provides an in-depth overview of the biological activities of piperidine-linked pyridine analogues, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of various piperidine-linked pyridine analogues has been quantified across several studies. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potency in different biological contexts.

Anticancer Activity

Piperidine-pyridine analogues have demonstrated significant cytotoxic effects against various cancer cell lines. Their activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

| Compound Class | Cell Line | Activity Type | Value | Reference |

| Piperidine-Dihydropyridine Hybrids | A-549 (Lung Cancer) | IC50 | 15.94 - 48.04 µM | [1] |

| MCF-7 (Breast Cancer) | IC50 | 24.68 - 59.12 µM | [1] | |

| Piperidine Derivatives | PC-3 (Prostate Cancer) | GI50 | 6.3 - 25 µg/mL | [2] |

| 786-0 (Renal Cancer) | GI50 | < 25 µg/mL | [2] | |

| NCI/ADR-RES (Ovarian Cancer) | GI50 | 17.5 - 23.3 µg/mL | [2] | |

| Pyridine-Urea Derivatives | HepG2 (Liver Cancer) | IC50 | 4.25 µM | [3] |

| MCF-7 (Breast Cancer) | IC50 | 6.08 µM | [3] | |

| N-Arylpiperidine-3-carboxamides | A375 (Melanoma) | IC50 | 0.88 µM | [4] |

| EC50 (Senescence) | 1.24 µM | [4] | ||

| Pyridine and Pyrazolyl Pyridine Conjugates | HepG2 (Liver Cancer) | IC50 | 0.18 µM | [5] |

| MCF-7 (Breast Cancer) | IC50 | 0.34 µM | [5] |

Anti-HIV Activity

A significant area of investigation for these analogues has been their potent inhibitory activity against the Human Immunodeficiency Virus (HIV), primarily as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

| Compound | Strain | Activity Type | Value | Selectivity Index (SI) | Reference |

| BD-c1 | Wild-Type HIV-1 | EC50 | 10 nM | ≥14,126 | [6] |

| BD-e2 | Wild-Type HIV-1 | EC50 | 5.1 nM | - | [6] |

| Etravirine (Reference) | Wild-Type HIV-1 | EC50 | 2.2 nM | 12,884 | [6] |

| Compound 6b3 | Wild-Type HIV-1 | EC50 | 4.61 nM | 5945 | [7] |

| FZJ13 | HIV-1 | - | Comparable to 3TC | - | [8] |

Acetylcholinesterase (AChE) Inhibitory Activity

Certain piperidine-pyridine analogues have been explored as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.

| Compound Class | Enzyme Source | Activity Type | Value | Reference |

| N-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase | IC50 | 0.56 nM | |

| Carbamate Derivative 8 | Human AChE | IC50 | 0.153 µM | [9] |

| Carbamate Derivative 11 | Human BuChE | IC50 | 0.828 µM | [9] |

| Semi-synthetic Analogue 7 | Rat Brain AChE | IC50 | 7.32 µM | [10] |

| Semi-synthetic Analogue 9 | Rat Brain AChE | IC50 | 15.1 µM | [10] |

| Phenoxyethyl Piperidine 5c | eeAChE | IC50 | 0.5 µM | [11] |

| N-(2-(piperidine-1-yl)ethyl)benzamide 5d | Acetylcholinesterase | IC50 | 13 nM | [12] |

Antimicrobial Activity

The broad-spectrum antimicrobial potential of piperidine-pyridine derivatives has also been documented, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound Class | Microorganism | Activity Type | Value | Reference |

| Piperidine/Pyrrolidine Substituted Halogenobenzenes | S. aureus, C. albicans | MIC | 32 - 128 µg/mL | [13] |

| Gram-negative bacteria | MIC | >128 µg/mL | [13] | |

| N-alkylated Pyridine Salts | S. aureus, E. coli | MIC | 55 - 56% inhibition at 100 µg/mL | [14] |

| Aminopyridine Acetamides | E. coli, P. mirabilis | MIC | 12.5 µg/mL | [15] |

| Piperidine Derivatives | Various Bacteria | MIC | 0.75 - 1.5 mg/mL | [16] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of piperidine-linked pyridine analogues are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers. Several piperidine-containing compounds have been identified as inhibitors of this pathway.

Caption: PI3K/Akt signaling pathway and points of inhibition by piperidine-pyridine analogues.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. Certain imidazo[1,2-a]pyridine derivatives, which incorporate a piperidine moiety, have been shown to inhibit STAT3 signaling.[17]

Caption: STAT3 signaling pathway and inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The evaluation of the biological activity of piperidine-linked pyridine analogues involves a range of standardized experimental protocols. This section details the methodologies for key assays cited in the literature.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine-pyridine analogues and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-HIV Activity Assay (NNRTI)

The anti-HIV activity of non-nucleoside reverse transcriptase inhibitors is typically evaluated in cell-based assays that measure the inhibition of viral replication.

Principle: This assay quantifies the ability of a compound to protect cells from HIV-induced cytopathic effects.

Protocol:

-

Cell Culture: Use a suitable cell line, such as MT-4 cells, which are susceptible to HIV infection.

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Infection: Infect the cells with a known amount of HIV-1 (e.g., strain IIIB) in the presence of the test compounds.

-

Incubation: Incubate the infected cells for 4-5 days.

-

Viability Assessment: Assess cell viability using a method such as the MTT assay described above.

-

Data Analysis: Calculate the EC50 (50% effective concentration), which is the concentration of the compound that protects 50% of the cells from viral-induced death. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric assay to measure cholinesterase activity.

Principle: Acetylthiocholine is hydrolyzed by acetylcholinesterase to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test inhibitor solutions at various concentrations.

-

Enzyme Reaction: In a 96-well plate, add the buffer, acetylcholinesterase enzyme solution, and the test inhibitor. Pre-incubate for a defined period.

-

Initiation of Reaction: Add DTNB and ATCI to initiate the reaction.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is the MIC.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Compound Dilution: Prepare serial twofold dilutions of the piperidine-pyridine analogues in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

Experimental Workflow Visualization

The following diagram illustrates a typical high-throughput screening workflow for identifying and characterizing enzyme inhibitors, a common application for novel compound libraries such as piperidine-linked pyridine analogues.

Caption: High-throughput screening workflow for enzyme inhibitors.

This technical guide provides a comprehensive, though not exhaustive, overview of the biological activities of piperidine-linked pyridine analogues. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]

In-Depth Technical Guide: 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

CAS Number: 146270-01-1

A comprehensive overview for researchers, scientists, and drug development professionals

This technical whitepaper provides a detailed analysis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its known biological relevance.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with a piperidinomethyl group at the 4-position and a chlorine atom at the 2-position. It is a colorless to pale yellow liquid under standard conditions and is soluble in most organic solvents such as ethanol, ether, and acetic acid.[1]

The key physicochemical data for this compound (CAS: 146270-01-1) are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClN₂ | [2][3] |

| Molecular Weight | 210.7 g/mol | [2][3] |

| Exact Mass | 210.092377 u | [2] |

| Density | 1.164 g/cm³ (Predicted) | [2] |

| Boiling Point | 303.8 ± 27.0 °C (Predicted) | [2] |

| Flash Point | 137.5 ± 23.7 °C | [2] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2] |

| Refractive Index | 1.563 (Predicted) | [2] |

| Polar Surface Area (PSA) | 16.1 Ų | [2] |

| logP (XLogP3) | 1.93 | [2] |

| InChI Key | FCGXHPOYGAGSIQ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1CCN(CC1)CC2=CC(=NC=C2)Cl |

This compound is also available in salt forms, including the fumarate (CAS: 406484-55-7) and oxalate (CAS: 406484-56-8) salts, which may have different physical properties.[4][5]

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process. A common and efficient method involves the chlorination of 4-methylpyridine, followed by a reaction with piperidine.[6] The following is a detailed experimental protocol based on established synthesis routes.

Synthesis Workflow

Step 1: Synthesis of 2-Chloro-4-methylpyridine

-

To a solution of 2-amino-4-methylpyridine in a suitable acid (e.g., concentrated hydrochloric acid), an aqueous solution of sodium nitrite is added dropwise at a controlled temperature.

-

The resulting intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2-chloro-4-methylpyridine.[6]

Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

-

2-Chloro-4-methylpyridine is dissolved in an appropriate solvent.

-

Sulfuryl chloride (SO₂Cl₂) is added dropwise to the solution. A radical initiator, such as azobisisobutyronitrile (AIBN), is added portion-wise during the addition of sulfuryl chloride.

-

The product, 2-chloro-4-(chloromethyl)pyridine, is isolated by distillation under reduced pressure.[6]

Step 3: Synthesis of this compound

-

2-Chloro-4-(chloromethyl)pyridine, piperidine, and potassium carbonate (as a base) are dissolved in N,N-dimethylformamide (DMF).

-

The reaction mixture is heated and stirred for several hours.

-

After completion of the reaction, the mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and the solvent is evaporated to yield this compound as a light yellow oily liquid.[6]

Biological Relevance and Applications

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Lafutidine.[6] Lafutidine is a second-generation histamine H₂ receptor antagonist used for the treatment of gastric ulcers and other conditions related to excessive stomach acid.[7]

Role in Lafutidine Synthesis

While the direct biological activity of this compound is not extensively documented, its chemical structure, containing a substituted pyridine and a piperidine moiety, is a common scaffold in a variety of biologically active molecules. Compounds with similar structural features have been investigated for a range of therapeutic applications, including as antimicrobials and for their effects on the central nervous system.[8]

General research indicates that compounds containing the this compound scaffold may be of interest for their potential interactions with various receptors and enzymes.[4] However, specific targets and mechanisms of action for this particular intermediate have not been fully elucidated in publicly available literature. Its primary application remains as a building block in the synthesis of more complex and biologically active molecules, most notably Lafutidine.[4]

Spectral Data

-

¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, the piperidine ring, and the methylene bridge connecting the two.

-

¹³C NMR: The spectrum would display distinct peaks for each of the 11 carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, and attached to heteroatoms).

-

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-N stretching of the piperidine and methylene bridge.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (210.7 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Researchers requiring definitive spectral data for this compound should refer to commercial supplier documentation or perform their own analytical characterization.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through a multi-step process, and its primary application lies in the pharmaceutical industry as a crucial precursor for the histamine H₂ receptor antagonist, Lafutidine. While its own biological activity is not extensively studied, its structural motifs are present in a wide range of bioactive compounds, suggesting potential for further investigation in drug discovery programs. This guide provides a solid foundation for researchers and drug development professionals working with this important molecule.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 2-CHLORO-4-((PIPERIDIN-1-YL)METHYL)PYRIDINE CAS#: 146270-01-1 [m.chemicalbook.com]

- 4. Buy this compound fumarate | 406484-55-7 [smolecule.com]

- 5. 406484-56-8,2-Chloro-4-(1-piperidinylmethyl)pyridine Ethanedioate for Lafutidine China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 7. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

This guide provides a detailed analysis of the spectroscopic data for 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₅ClN₂

-

Molecular Weight: 210.7 g/mol

-

CAS Number: 146270-01-1

**2. Synthesis Overview

This compound is typically synthesized through the condensation of 2-chloro-4-chloromethylpyridine with piperidine. This reaction is often carried out in a solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate to neutralize the hydrogen chloride byproduct.

An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-ylmethyl)pyridine as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug development. This document details its synthesis, chemical properties, and its utility in the construction of pharmacologically active molecules, supported by experimental protocols, quantitative data, and pathway visualizations.

Introduction

This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its structure, featuring a reactive chlorine atom at the 2-position of the pyridine ring and a piperidin-1-ylmethyl substituent at the 4-position, makes it an attractive starting material for the introduction of diverse functionalities. This building block is particularly notable for its role in the synthesis of the anti-ulcer drug Lafutidine, a second-generation histamine H₂ receptor antagonist.[1] Beyond this, its chemical handles allow for its incorporation into novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 146270-01-1 | [4] |

| Molecular Formula | C₁₁H₁₅ClN₂ | [4] |

| Molecular Weight | 210.7 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 303.8 ± 27.0 °C (Predicted) | [4] |

| Density | 1.164 g/cm³ (Predicted) | [4] |

| Flash Point | 137.5 ± 23.7 °C | [4] |

| Refractive Index | 1.563 (Predicted) | [4] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, with a common route starting from 2-amino-4-methylpyridine.[1]

Synthetic Scheme

A representative synthetic workflow for the preparation of this compound is outlined below.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from patent literature.[1]

Step 1: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-methylpyridine

-

To a solution of 2-amino-4-methylpyridine in an appropriate acid (e.g., concentrated HCl), an aqueous solution of sodium nitrite is added dropwise at a controlled temperature to form the diazonium salt, which is then converted to 2-hydroxy-4-methylpyridine.

-

The resulting 2-hydroxy-4-methylpyridine is treated with phosphorus oxychloride (POCl₃) to yield 2-chloro-4-methylpyridine.

Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

-

To a solution of 2-chloro-4-methylpyridine, sulfuryl chloride (SO₂Cl₂) is added dropwise.

-

A free radical initiator (e.g., AIBN or benzoyl peroxide) is added in portions during the addition of SO₂Cl₂.

-

The reaction mixture is worked up and the product, 2-chloro-4-(chloromethyl)pyridine, is purified by distillation under reduced pressure.

Step 3: Synthesis of this compound

-

In a round-bottom flask, 2-chloro-4-(chloromethyl)pyridine (1.0 mol, 162 g), potassium carbonate (1.0 mol, 138 g), and piperidine (1.0 mol, 85 g) are dissolved in 600 mL of N,N-dimethylformamide (DMF).

-

The mixture is heated to 80 °C and refluxed for 6 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and 40 mL of water is added.

-

The pH is adjusted to 8-9 with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a light yellow oily liquid.

Yield: A total yield of over 32% for the three-step synthesis has been reported, with the final condensation step achieving a yield of approximately 90%.[1]

Chemical Reactivity and Applications in Synthesis

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, making it a key site for molecular diversification. This reactivity is commonly exploited in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl groups. This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many biologically active compounds.

Representative Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Representative Yields for Suzuki Coupling of 2-Chloropyridine Derivatives:

| Arylboronic Acid | Catalyst System | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | Dioxane | 89 | [5][6] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | Dioxane | 75 | [5][6] |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | Dioxane | 68 | [5][6] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.

Representative Experimental Protocol:

-

In a glovebox, a reaction tube is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu).

-

A solvent such as toluene is added, and the tube is sealed.

-

The reaction mixture is heated to the required temperature for several hours.

-

After cooling, the mixture is diluted with a suitable solvent and filtered.

-

The filtrate is concentrated, and the residue is purified by chromatography to afford the desired 2-aminopyridine derivative.

Representative Yields for Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives:

| Amine | Catalyst System | Base | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 85 | [7] |

| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | 92 | [8] |

| Pyrrolidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 78 | [8] |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold for the development of novel therapeutic agents. Its primary application is in the synthesis of Lafutidine, but its utility extends to the generation of compounds with diverse biological activities.

Lafutidine: A Histamine H₂ Receptor Antagonist

Lafutidine is a second-generation H₂ receptor antagonist used for the treatment of gastric ulcers and other acid-related disorders.[9] It functions by blocking the action of histamine on parietal cells in the stomach, thereby reducing gastric acid secretion.[10] Additionally, Lafutidine exhibits gastroprotective effects by enhancing mucosal defense mechanisms.[10][11]

Mechanism of Action: Histamine H₂ Receptor Signaling Pathway

Histamine, released from enterochromaffin-like (ECL) cells, binds to H₂ receptors on gastric parietal cells. This binding activates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[12] Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates proteins that promote the translocation of the H⁺/K⁺-ATPase (proton pump) to the apical membrane of the parietal cell, resulting in gastric acid secretion. Lafutidine competitively inhibits the binding of histamine to the H₂ receptor, thus blocking this signaling pathway.[10]

Potential Antimicrobial and Anticancer Applications

The pyridine and piperidine moieties are common scaffolds in compounds with a wide range of biological activities.[3] By modifying the 2-position of this compound, novel derivatives with potential antimicrobial and anticancer properties can be synthesized.

Representative Antimicrobial Activity of Substituted Pyridine Derivatives:

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyridine derivatives against various microbial strains, illustrating the potential of this class of compounds.

| Compound Structure | Test Organism | MIC (µg/mL) | Reference |

| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine derivative | E. coli | 0.2 - 1.3 | [13] |

| N-alkylated pyridine salt | S. aureus | 56 | [14] |

| Isonicotinic acid hydrazide derivative | B. subtilis | 2.18 | [14] |

| Pyridine-thiazole hybrid | P. aeruginosa | >100 | [15] |

Representative Anticancer Activity of Substituted Pyridine Derivatives:

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyridine-containing compounds against various cancer cell lines, showcasing their cytotoxic potential.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolyl nicotinonitrile derivative | HepG2 (Liver) | 0.18 | [16] |

| Pyrimidodiazepine based on 2-chloro-4-anilinoquinazoline | K-562 (Leukemia) | 0.622 | [2][4] |

| Pyridine-thiazole derivative | MCF-7 (Breast) | 4.15 | [16] |

| 1,3,4-Thiadiazole N-glycoside with pyridine moiety | HCT-116 (Colon) | Potent activity reported | [17] |

Conclusion

This compound is a highly valuable and versatile heterocyclic building block for drug discovery and development. Its well-defined synthesis and the reactivity of its chloro-substituent enable the efficient construction of diverse molecular libraries. The successful development of Lafutidine underscores the potential of this scaffold in generating clinically relevant therapeutics. Future exploration of derivatives synthesized from this building block, particularly through robust synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, holds significant promise for the discovery of novel agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery endeavors.

References

- 1. Histamine H2-receptor of human and rabbit parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Lafutidine used for? [synapse.patsnap.com]

- 10. What is the mechanism of Lafutidine? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Substituted Pyridine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of substituted pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The versatility of the pyridine scaffold has made it a cornerstone in medicinal chemistry, leading to the development of numerous drugs across various disease areas, particularly in oncology.[1][2] This document details key experimental protocols, presents quantitative biological data, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising field.

I. Synthesis of Substituted Pyridine Derivatives

The synthesis of functionalized pyridines can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed methodologies.[3]

Experimental Protocol: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives

This protocol outlines an efficient and environmentally friendly one-pot synthesis of fused pyridine derivatives.

Materials:

-

Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

-

Acyl acetonitrile (e.g., Benzoylacetonitrile)

-

Electron-rich amino heterocycle (e.g., 3-methyl-1H-pyrazol-5-amine)

-

Ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide, [bmim]Br)

-

Ethanol

-

Water

-

50 mL flask

-

Stirrer/hotplate

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a dry 50 mL flask, add the aldehyde (1 mmol), acyl acetonitrile (1 mmol), amino heterocycle (1 mmol), and [bmim]Br (2 mL).

-

Stir the reaction mixture at 80°C.

-

Monitor the progress of the reaction using TLC, with a typical reaction time of 4 to 7 hours.

-

Upon completion of the reaction, add 50 mL of water to the flask to precipitate the solid product.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from ethanol to obtain the final fused pyridine derivative.[3]

II. Biological Activity of Substituted Pyridine Derivatives

Substituted pyridine derivatives have demonstrated a wide range of pharmacological activities, with anticancer properties being a major focus of research.[4][5] Their mechanisms of action are diverse and include the inhibition of key enzymes like tubulin and vascular endothelial growth factor receptor 2 (VEGFR-2).[4]

Data Presentation: Anticancer Activity of Substituted Pyridine Derivatives

The following tables summarize the in vitro anticancer activity of representative substituted pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [6]

| Compound | R group | IC₅₀ (µM) vs. MCF-7 (48h) |

| 8a | 4-OCH₃ | 3.03 |

| 8b | 4-CH₃ | 4.25 |

| 8c | 4-F | 5.11 |

| 8d | 4-Cl | 6.54 |

| 8e | 4-Br | 0.22 |

| 8g | 3-NO₂ | 7.03 |

| 8i | 2,4-diCl | 4.88 |

| 8j | 3,4-diCl | 10.09 |

| 8k | 3-Cl-4-F | 5.99 |

| 8l | 3-CF₃-4-Cl | 4.12 |

| 8m | 3-CF₃ | 23.02 |

| 8n | 4-I | 1.88 |

| Doxorubicin | - | 1.93 |

Table 2: In Vitro Antiproliferative Activity of Diarylpyridine Derivatives [7]

| Compound | R¹ | R² | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) |

| 10a | H | 2-OCH₃ | >10 | >10 | >10 |

| 10b | H | 3-OCH₃ | 1.23 | 2.54 | 1.87 |

| 10c | H | 4-OCH₃ | 0.89 | 1.56 | 1.23 |

| 10d | H | 2-CH₃ | 2.34 | 3.12 | 2.87 |

| 10e | H | 3-CH₃ | 1.56 | 2.87 | 2.11 |

| 10f | H | 4-CH₃ | 0.98 | 1.87 | 1.45 |

| 10t | 5-indole | H | 0.21 | 0.33 | 0.19 |

| CA-4 | - | - | 0.02 | 0.01 | 0.02 |

Table 3: In Vitro VEGFR-2 Inhibitory Activity of Pyridine-Urea Derivatives [6]

| Compound | IC₅₀ (µM) |

| 8b | 5.0 ± 1.91 |

| 8e | 3.93 ± 0.73 |

| Sorafenib | 0.09 ± 0.01 |

III. Key Experimental Protocols for Biological Evaluation

A. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells (e.g., MCF-7, HeLa)

-

96-well plates

-

Complete culture medium

-

Substituted pyridine derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the substituted pyridine derivatives and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

B. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Test compounds (substituted pyridine derivatives)

-

Positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization)

-

96-well plates

-

Spectrophotometer or fluorometer with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin in the general tubulin buffer on ice.

-

Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Initiate tubulin polymerization by adding GTP and glycerol to the reaction mixture and incubating at 37°C.

-

Monitor the increase in absorbance at 340 nm (for turbidity) or the increase in fluorescence (if using a fluorescent reporter) over time using a microplate reader. A decrease in the rate and extent of polymerization indicates inhibition.[8][9]

C. VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Test compounds (substituted pyridine derivatives)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing VEGFR-2 kinase, the substrate, and kinase buffer.

-

Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature or 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based detection reagent. A decrease in luminescence indicates inhibition of VEGFR-2 kinase activity.[6][7]

D. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells treated with test compounds

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., cold 70% ethanol)

-

Staining solution (containing a DNA-binding dye like Propidium Iodide and RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells and wash with PBS.

-

Fix the cells by resuspending them in cold 70% ethanol and incubating for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[10][11]

E. Apoptosis Assay using Annexin V-FITC

This assay is used to detect and quantify apoptosis (programmed cell death).

Materials:

-

Cells treated with test compounds

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells and wash with cold PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells (green fluorescence), while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes (red fluorescence). This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[3][12][13]

IV. Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by certain classes of substituted pyridine derivatives.

Caption: Mechanism of action of diarylpyridine derivatives as tubulin polymerization inhibitors.

Caption: Mechanism of action of pyridine-urea derivatives as VEGFR-2 inhibitors.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of substituted pyridine derivatives.

Caption: Workflow for the one-pot synthesis of fused pyridine derivatives.

Caption: A typical workflow for the in vitro evaluation of anticancer pyridine derivatives.

References

- 1. protocols.io [protocols.io]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Target Identification for 2-Chloro-4-(piperidin-1-ylmethyl)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of target identification strategies for 2-Chloro-4-(piperidin-1-ylmethyl)pyridine derivatives. This scaffold is a versatile building block in medicinal chemistry, with derivatives showing a range of biological activities. Understanding the specific molecular targets of these compounds is crucial for elucidating their mechanisms of action and advancing them through the drug discovery pipeline.

Introduction to this compound Derivatives

The this compound core structure is a key pharmacophore found in a variety of biologically active molecules. Its chemical properties, including the presence of a reactive chloro group and a basic piperidine moiety, allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Research has indicated that derivatives of this scaffold exhibit significant biological activity, primarily through interactions with specific receptors and enzymes.[1][2] This has led to their investigation in various therapeutic areas, including oncology and metabolic diseases.

Potential Biological Targets and Mechanisms of Action

Derivatives of this compound have been shown to interact with several important classes of biological targets.

Kinase Inhibition

The 2-chloropyridine scaffold is a recognized feature in many kinase inhibitors.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates.

One notable example is a series of 2-amino-4-(1-piperidine) pyridine derivatives that have been identified as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, both of which are key drivers in certain cancers.[4]

G-Protein Coupled Receptor (GPCR) Modulation

The piperidine moiety is a common structural motif in ligands that target G-Protein Coupled Receptors (GPCRs).[5] GPCRs are a large family of transmembrane receptors involved in a wide array of physiological processes, making them attractive drug targets.[6][7] A derivative of the core scaffold has been identified as a potent agonist of GPR119, a receptor involved in glucose homeostasis, highlighting its potential for the treatment of type 2 diabetes.[8]

Telomerase Inhibition

The planar aromatic system of the pyridine ring and the potential for G-quadruplex stabilization suggest that derivatives could also target telomerase.[9][10] Telomerase is an enzyme crucial for maintaining telomere length and is a key target in cancer therapy. Small molecules that can stabilize G-quadruplex structures in the telomeric DNA can inhibit telomerase activity.[11]

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro activity of representative 2-amino-4-(1-piperidine) pyridine derivatives against ALK and ROS1 kinases and associated cancer cell lines.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Proliferation IC50 (μM) |

| 2e | ALKL1196M (Crizotinib-resistant) | 41.3 | H3122 (ALK-addicted) | 6.27 |

| ROS1G2032R (Crizotinib-resistant) | 104.7 | HCC78 (ROS1-addicted) | 10.71 | |

| Crizotinib | ALKL1196M | ~82.6 | - | - |

| ROS1G2032R | 643.5 | - | - |

Data extracted from Zhang et al., European Journal of Medicinal Chemistry, 2019.[4]

Signaling Pathways

Understanding the signaling pathways modulated by these derivatives is essential for predicting their cellular effects.

ALK Signaling Pathway Inhibition

The diagram above illustrates the canonical ALK signaling pathway. Upon activation, ALK dimerizes and autophosphorylates, leading to the activation of downstream pathways such as JAK/STAT, PI3K/AKT, and RAS/MAPK, which ultimately promote cell proliferation and survival. 2-amino-4-(1-piperidine) pyridine derivatives inhibit ALK, thereby blocking these downstream signals.

GPR119 Signaling Pathway Activation

The GPR119 signaling pathway is primarily coupled to the Gs alpha subunit. Agonist binding leads to the activation of adenylyl cyclase, an increase in intracellular cAMP levels, and subsequent activation of Protein Kinase A (PKA) and EPAC, which promotes insulin and GLP-1 secretion.

Experimental Protocols for Target Identification

Several experimental approaches can be employed to identify the molecular targets of this compound derivatives.

Affinity Chromatography-Based Target Identification

This is a classic biochemical method to isolate binding partners of a small molecule.

Affinity Chromatography Workflow

Methodology:

-

Immobilization of the Ligand:

-

Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that does not interfere with target binding.

-

Incubate the synthesized derivative with the activated resin according to the manufacturer's protocol to achieve covalent immobilization.

-

Wash the resin extensively to remove any non-covalently bound ligand.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a cancer cell line known to be sensitive to the compound) to a high density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing soluble proteins.

-

-

Affinity Purification:

-

Incubate the cell lysate with the ligand-immobilized resin for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with an unconjugated "mock" resin.

-

Load the resin-lysate slurry into a chromatography column.

-